Allatostatin II
Description
H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 is a synthetic peptide with the CAS number 123374-34-5 and a molecular formula of C49H74N14O13 (molecular weight: 1067.20 g/mol) . Its sequence includes charged residues (Asp, Arg), hydrophobic residues (Leu, Phe, Tyr), and structural glycines. The peptide is stored under dark, dry conditions at 2–8°C to maintain stability .
Properties
IUPAC Name |
(3S)-3-[(2-aminoacetyl)amino]-4-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54)/t28-,32-,33-,34-,35-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQGYYOXEWOITJ-KHLMYIKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74N14O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1067.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Activation
The C-terminal amide (NH2) of the peptide necessitates the use of a Rink amide resin, which releases the peptide as an amide upon cleavage. The resin is pre-swollen in dimethylformamide (DMF) and treated with 20% piperidine in DMF to remove the Fmoc (fluorenylmethyloxycarbonyl) protecting group from the initial amino acid.
Amino Acid Coupling
Fmoc-protected amino acids are coupled sequentially using activators such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate), with DIEA (N,N-diisopropylethylamine) as the base. Coupling reactions typically proceed for 1–2 hours under nitrogen atmosphere, with monitoring via Kaiser test or HPLC.
Table 1: Coupling Reagents and Conditions
| Reagent | Equivalents | Solvent | Reaction Time | Efficiency |
|---|---|---|---|---|
| HATU/DIEA | 4:8 | DMF | 1 hour | >98% |
| HBTU/DIEA | 4:8 | DMF | 2 hours | 95–97% |
Deprotection and Cycle Repetition
After each coupling, the Fmoc group is removed using 20% piperidine in DMF (2 × 10 minutes). The process is repeated for all amino acids in the sequence: Gly¹ → Asp² → Gly³ → Arg⁴ → Leu⁵ → Tyr⁶ → Ala⁷ → Phe⁸ → Gly⁹ → Leu¹⁰.
Cleavage from the Resin
The peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–3 hours. The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.
Challenges in Synthesis and Optimization Strategies
Arginine-Induced Aggregation
The presence of arginine at position 4 poses challenges due to its guanidinium group, which promotes aggregation. Strategies include:
-
Using microwave-assisted SPPS at 50°C to enhance solvation.
-
Incorporating pseudoproline dipeptides at problematic sequences.
Aspartic Acid Side Reactions
Aspartic acid (position 2) may undergo aspartimide formation under basic conditions. This is mitigated by:
-
Reducing piperidine exposure time during deprotection.
-
Adding 0.1 M HOBt (hydroxybenzotriazole) to the deprotection solution.
Table 2: Yield and Purity Across Synthesis Batches
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can affect amino acids like tyrosine and phenylalanine, leading to the formation of dityrosine or other oxidized products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents, acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used and the specific targets involved.
Comparison with Similar Compounds
Hazard Profile :
- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
- Precautionary Measures : P261 (avoid breathing dust), P305+P351+P338 (eye wash instructions) .
Comparison with Similar Compounds
To contextualize its properties, H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 is compared with three structurally related peptides from the evidence:
Structural and Functional Comparison
Functional and Application Differences
H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2
- Applications : Likely used in biochemical research (e.g., receptor studies or enzyme substrates) due to its complex structure and charged residues.
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2
- Sequence Features : Proline induces structural rigidity; Lys provides a cationic charge.
- Applications : Classified as a biochemical reagent for laboratory use, but its exact role (e.g., enzyme inhibitor, signaling peptide) is unspecified.
H-Leu-Arg-Arg-Arg-Arg-Phe-D-Ala-Phe-Cys(NPys)-NH2
- The D-Ala residue enhances protease resistance, and Cys(NPys) allows for disulfide bond formation.
- Applications : Possible use in drug delivery systems or gene therapy due to its charge and stability.
H-Tyr-D-Ala-Gly-Phe-Met-NH2
- Sequence Features : D-Ala confers enzymatic stability; Met introduces oxidation sensitivity.
- Applications: Likely an opioid receptor ligand (similar to DAMGO) or metabolic study tool due to sequence homology with endogenous peptides.
Stability and Handling
- The inclusion of D-Ala in H-Leu-Arg-Arg-Arg-Arg-Phe-D-Ala-Phe-Cys(NPys)-NH2 and H-Tyr-D-Ala-Gly-Phe-Met-NH2 enhances resistance to proteolytic degradation, a feature absent in the target peptide .
Hazard Profiles
- The target peptide’s multiple hazard statements (H302, H315, etc.) indicate higher toxicity compared to H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2, which lacks classified hazards but has unstudied toxicology .
Biological Activity
H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 is a synthetic peptide composed of ten amino acids: glycine (Gly), aspartic acid (Asp), glycine (Gly), arginine (Arg), leucine (Leu), tyrosine (Tyr), alanine (Ala), phenylalanine (Phe), glycine (Gly), and leucine (Leu). This peptide has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.
The biological activity of H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 is largely determined by its amino acid sequence, which influences its interaction with various molecular targets, including receptors and enzymes. This interaction can modulate cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and immune response.
Key Mechanisms:
- Receptor Binding : The peptide may bind to specific receptors, initiating a cascade of signaling events.
- Enzyme Interaction : It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
Biological Activities
Research indicates that H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 exhibits several biological activities:
- Antioxidant Activity : The presence of aromatic amino acids like tyrosine and phenylalanine may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Some studies suggest that peptides with similar structures can exhibit antimicrobial effects against various pathogens.
- Antihypertensive Effects : Peptides derived from food proteins have shown potential in reducing blood pressure by inhibiting angiotensin-converting enzyme (ACE) activity, which may also apply to this peptide.
Case Studies and Experimental Data
Several studies have investigated the biological activity of similar peptides, providing insights into the potential effects of H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2.
Synthesis and Stability
The synthesis of H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 typically employs solid-phase peptide synthesis (SPPS). This method allows for precise control over the peptide sequence and purity.
Synthesis Steps:
- Coupling : Sequential addition of amino acids to a resin-bound support.
- Deprotection : Removal of protective groups to allow further coupling.
- Cleavage : Release of the completed peptide from the resin using cleavage agents like trifluoroacetic acid (TFA).
Q & A
Basic Research Questions
Q. How can researchers confirm the structural integrity and purity of H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2?
- Methodological Answer :
- Analytical Techniques : Use reversed-phase high-performance liquid chromatography (RP-HPLC) to assess purity, mass spectrometry (MS) to confirm molecular weight (1067.20 g/mol, as per specifications), and nuclear magnetic resonance (NMR) spectroscopy to verify sequence and secondary structure .
- Critical Parameters : Ensure peptide synthesis includes a cleavage step to remove protecting groups (e.g., TFA deprotection) and validate solvent compatibility during analysis .
Q. What are the recommended storage conditions to maintain the stability of this peptide?
- Methodological Answer :
- Store lyophilized peptide in a dark, dry environment at 2–8°C to prevent degradation via hydrolysis or oxidation. For reconstituted solutions, use sterile buffers (e.g., PBS) at neutral pH and aliquot to avoid freeze-thaw cycles .
- Monitor stability using circular dichroism (CD) spectroscopy to detect conformational changes over time.
Advanced Research Questions
Q. How can in vitro assays be designed to evaluate the peptide’s interaction with cellular receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target receptor on a sensor chip and measure binding kinetics (association/dissociation rates) in real-time.
- Fluorescence Polarization : Label the peptide with a fluorophore and quantify binding affinity by changes in polarization upon receptor interaction.
- Control Experiments : Include scrambled-sequence peptides to rule out nonspecific binding, as demonstrated in neuroprotective peptide studies .
Q. How should researchers address discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Variables to Reconcile :
| Variable | Impact |
|---|---|
| Purity (>95% vs. lower grades) | Affects dose-response curves |
| Assay Conditions (pH, temperature) | Alters receptor conformation |
| Cell Line Variability | Differences in receptor expression |
- Systematic Approach : Reproduce experiments using standardized protocols (e.g., ISO guidelines) and validate results with orthogonal assays (e.g., SPR + functional cAMP assays) .
Q. What strategies optimize peptide solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Solvent Screening : Test solubility in buffers containing organic modifiers (e.g., DMSO ≤5%) or surfactants (e.g., Tween-20).
- Chemical Modifications : Introduce charged residues (e.g., lysine, glutamic acid) at termini to enhance aqueous solubility without altering core sequence .
- Preclinical Validation : Use dynamic light scattering (DLS) to assess aggregation propensity in simulated biological fluids.
Q. How can proteolytic stability be evaluated in complex biological matrices?
- Methodological Answer :
- Incubation Studies : Expose the peptide to serum or plasma (human/animal) and quantify degradation via HPLC-MS over 24 hours.
- Stabilization Tactics : Incorporate D-amino acids or cyclization to reduce enzymatic cleavage, as seen in neuropeptide analogs .
Experimental Design Considerations
Q. What in vivo models are appropriate for studying the peptide’s therapeutic potential?
- Methodological Answer :
- Animal Models : Use transgenic mice expressing humanized receptors to evaluate target engagement.
- Dosing Regimens : Optimize based on pharmacokinetic data (e.g., half-life from LC-MS/MS plasma analysis) to ensure sustained bioavailability .
Data Interpretation and Validation
Q. How can researchers differentiate between off-target effects and true pharmacological activity?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
